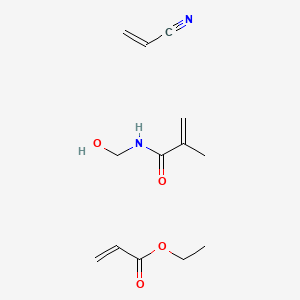![molecular formula C19H18N2O8 B14625498 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(4-nitrophenyl)- CAS No. 59147-86-3](/img/structure/B14625498.png)
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-bis(4-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane is a complex organic compound characterized by its unique spiro structure. This compound features two nitrophenyl groups attached to a spiro[5.5]undecane core, which includes four oxygen atoms in a tetraoxa configuration. The presence of nitro groups makes this compound highly reactive and useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-bis(4-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane typically involves the reaction of 2-(m- or p-)-nitrophenyl-5,5-bis(hydroxymethyl)-1,3-dithiane with m- or p-nitrobenzaldehyde in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. The reaction is carried out in toluene under reflux conditions for about 10 hours using a Dean-Stark trap to remove water formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,9-bis(4-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
3,9-bis(4-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,9-bis(4-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, making the compound useful in various biochemical pathways. The spiro structure provides stability and rigidity, allowing for specific interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
3,9-bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: Contains phosphorus atoms and is used as an antioxidant and reducing agent.
3,9-bis(dicyanomethylene)-2,4,8,10-tetrathiaspiro[5.5]undecane: Designed for use as an organic molecular electronic material.
Uniqueness
3,9-bis(4-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane is unique due to its nitro groups, which confer high reactivity and versatility in chemical reactions. Its spiro structure also provides a stable framework, making it suitable for various applications in research and industry.
Properties
CAS No. |
59147-86-3 |
|---|---|
Molecular Formula |
C19H18N2O8 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
3,9-bis(4-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C19H18N2O8/c22-20(23)15-5-1-13(2-6-15)17-26-9-19(10-27-17)11-28-18(29-12-19)14-3-7-16(8-4-14)21(24)25/h1-8,17-18H,9-12H2 |
InChI Key |
LVEZJGGQISTLBD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(COC(O1)C3=CC=C(C=C3)[N+](=O)[O-])COC(OC2)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


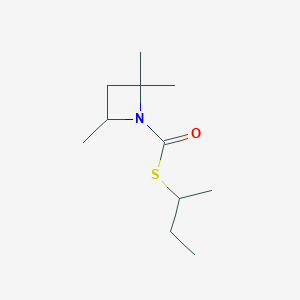


![Stannane, benzo[b]thien-2-yltrimethyl-](/img/structure/B14625442.png)

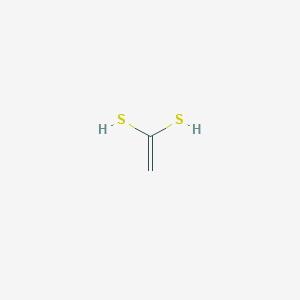
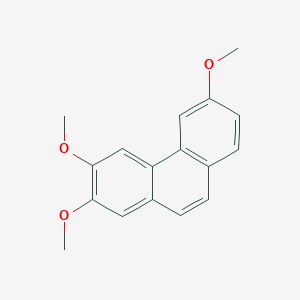
![Propanedinitrile, [4-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl-2-butenylidene]-](/img/structure/B14625449.png)
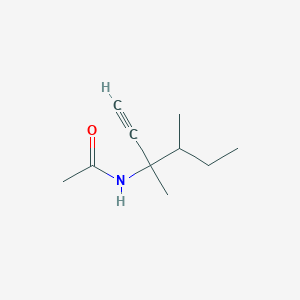
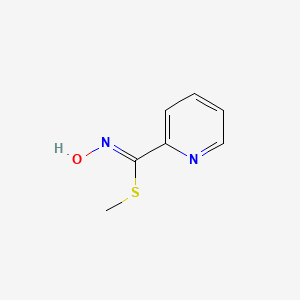
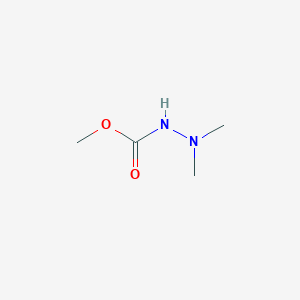
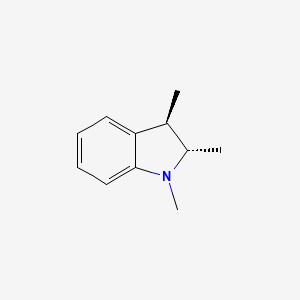
![2-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]phenol](/img/structure/B14625479.png)
